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molecular formula C10H8INO2 B8388634 7-Iodo-3,4-dihydro-1H-benzo[b]azepine-2,5-dione

7-Iodo-3,4-dihydro-1H-benzo[b]azepine-2,5-dione

Cat. No. B8388634
M. Wt: 301.08 g/mol
InChI Key: ZNPKGRMEAGEQIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07935694B2

Procedure details

To a solution of ethyl 7-iodo-2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate (iii-a) (4.84 g, 13.2 mmol) in dimethyl sulfoxide (66 mL) was added a solution of NaCl (81 mg, 15.9 mmol) in H2O (475 μL, 26.4 mmol). The reaction mixture was heated to 150° C. for 2 h, and subsequently cooled to 0° C. for 30 min. H2O (120 mL) was added and the solution was allowed to stir for an additional 1.5 h at 0° C. The resulting precipitate was filtered to provide iv-a (3.2 g, 81%) as a purple/brown solid: MS m/z=302 (M+H).
Name
ethyl 7-iodo-2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate
Quantity
4.84 g
Type
reactant
Reaction Step One
Name
Quantity
81 mg
Type
reactant
Reaction Step One
Name
Quantity
475 μL
Type
reactant
Reaction Step One
Quantity
66 mL
Type
solvent
Reaction Step One
Name
Quantity
120 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:19]=[CH:18][C:5]2[NH:6][C:7](=[O:17])[CH2:8][CH:9](C(OCC)=O)[C:10](=[O:11])[C:4]=2[CH:3]=1.[Na+].[Cl-].O>CS(C)=O>[I:1][C:2]1[CH:19]=[CH:18][C:5]2[NH:6][C:7](=[O:17])[CH2:8][CH2:9][C:10](=[O:11])[C:4]=2[CH:3]=1 |f:1.2|

Inputs

Step One
Name
ethyl 7-iodo-2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate
Quantity
4.84 g
Type
reactant
Smiles
IC1=CC2=C(NC(CC(C2=O)C(=O)OCC)=O)C=C1
Name
Quantity
81 mg
Type
reactant
Smiles
[Na+].[Cl-]
Name
Quantity
475 μL
Type
reactant
Smiles
O
Name
Quantity
66 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
120 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
to stir for an additional 1.5 h at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
subsequently cooled to 0° C. for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered
CUSTOM
Type
CUSTOM
Details
to provide iv-a (3.2 g, 81%) as a purple/brown solid

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
Smiles
IC1=CC2=C(NC(CCC2=O)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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